molecular formula C18H16Cl2N2O5S B3496974 2-[2,4-DICHLORO-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID

2-[2,4-DICHLORO-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID

Cat. No.: B3496974
M. Wt: 443.3 g/mol
InChI Key: JKWCQTRLNOCYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,4-DICHLORO-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID is a complex organic compound characterized by its unique chemical structure It contains a benzamido group, a pyrrolidine-1-sulfonyl group, and two chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-DICHLORO-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 2,4-dichloro-5-(pyrrolidine-1-sulfonyl)benzoic acid, which is then reacted with benzamido derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often employing advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-DICHLORO-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2,4-DICHLORO-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-[2,4-DICHLORO-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-(pyrrolidine-1-sulfonyl)benzoic acid
  • 2,4-Dichloro-5-methylpyrimidine
  • 2,4-Dichloro-5-(pyrrolidine-1-sulfonyl)-benzoic

Uniqueness

2-[2,4-DICHLORO-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2,4-dichloro-5-pyrrolidin-1-ylsulfonylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O5S/c19-13-10-14(20)16(28(26,27)22-7-3-4-8-22)9-12(13)17(23)21-15-6-2-1-5-11(15)18(24)25/h1-2,5-6,9-10H,3-4,7-8H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWCQTRLNOCYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2,4-DICHLORO-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID
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2-[2,4-DICHLORO-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID
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2-[2,4-DICHLORO-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID
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2-[2,4-DICHLORO-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]BENZOIC ACID

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